molecular formula C17H17ClF2N2 B5636971 1-(3-chlorophenyl)-4-[(2,4-difluorophenyl)methyl]piperazine

1-(3-chlorophenyl)-4-[(2,4-difluorophenyl)methyl]piperazine

Cat. No.: B5636971
M. Wt: 322.8 g/mol
InChI Key: YOZLJRNFLZGCSE-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[(2,4-difluorophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[(2,4-difluorophenyl)methyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2,4-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[(2,4-difluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other central nervous system disorders.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[(2,4-difluorophenyl)methyl]piperazine would depend on its specific biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A precursor in the synthesis of the target compound, known for its psychoactive properties.

    1-(2,4-difluorophenyl)piperazine: Another related compound with potential pharmacological activities.

Uniqueness

1-(3-chlorophenyl)-4-[(2,4-difluorophenyl)methyl]piperazine is unique due to the presence of both chlorophenyl and difluorophenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(2,4-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2/c18-14-2-1-3-16(10-14)22-8-6-21(7-9-22)12-13-4-5-15(19)11-17(13)20/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZLJRNFLZGCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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